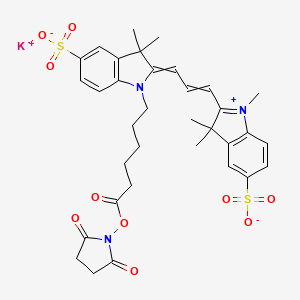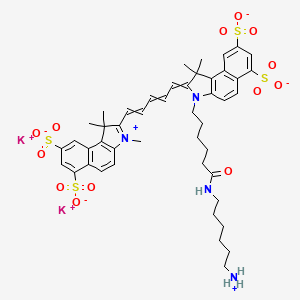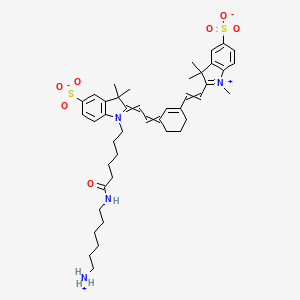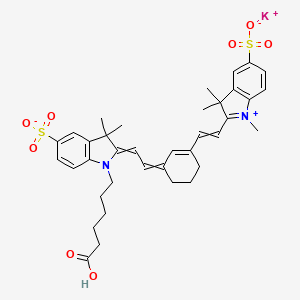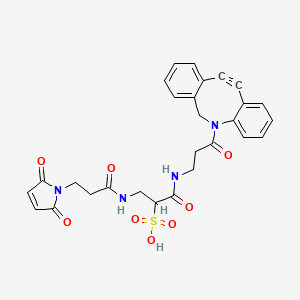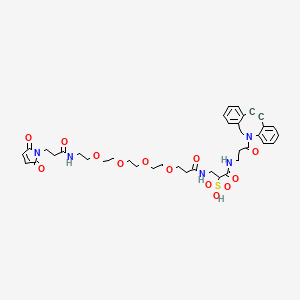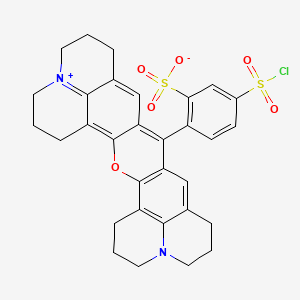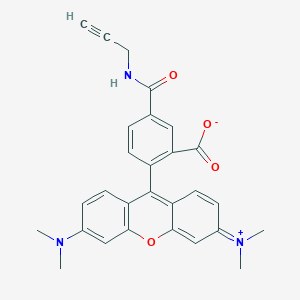
TAMRA alkyne, 5-isomer
概要
説明
. This compound is valued for its high fluorescence efficiency and stability, making it an essential tool in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA alkyne, 5-isomer, involves the reaction of tetramethylrhodamine with propargylamine under specific conditions. The process typically includes:
Starting Material: Tetramethylrhodamine.
Reagent: Propargylamine.
Catalyst: Copper(I) bromide or copper(I) iodide.
Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, ensuring the formation of the alkyne derivative
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Large-scale Reactors: To accommodate bulk quantities.
Purification Techniques: High-performance liquid chromatography (HPLC) for isolating the pure 5-isomer.
Quality Control: Rigorous testing to ensure the product meets industry standards
化学反応の分析
Types of Reactions: TAMRA alkyne, 5-isomer, primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne and azide groups .
Common Reagents and Conditions:
Reagents: Azides, copper(I) bromide or copper(I) iodide, and stabilizing ligands such as tris(benzyltriazolylmethyl)amine (TBTA).
Conditions: The reaction is typically performed in aqueous or mixed aqueous-organic solvents at room temperature
Major Products: The primary product of the CuAAC reaction involving this compound, is a triazole-linked conjugate, which retains the fluorescent properties of the TAMRA dye .
科学的研究の応用
TAMRA alkyne, 5-isomer, has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for labeling and detecting biomolecules.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and tracking cellular processes.
Medicine: Utilized in diagnostic assays and therapeutic research for its fluorescent properties.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications .
作用機序
The mechanism of action of TAMRA alkyne, 5-isomer, involves its participation in click chemistry reactions. The alkyne group reacts with azides in the presence of a copper catalyst to form a triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of biomolecules. The fluorescent properties of TAMRA enable the detection and visualization of the labeled molecules, facilitating various analytical and imaging techniques .
類似化合物との比較
TAMRA azide, 5-isomer: An azide derivative used in similar click chemistry applications.
TAMRA amine, 5-isomer: Contains an amine group for conjugation with electrophilic reagents.
TAMRA maleimide, 5-isomer: Used for labeling thiol groups in proteins and peptides .
Uniqueness: TAMRA alkyne, 5-isomer, stands out due to its alkyne functionality, which allows for highly efficient and specific click chemistry reactions. Its high fluorescence efficiency and stability make it a preferred choice for various labeling and imaging applications .
特性
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(prop-2-ynylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c1-6-13-29-27(32)17-7-10-20(23(14-17)28(33)34)26-21-11-8-18(30(2)3)15-24(21)35-25-16-19(31(4)5)9-12-22(25)26/h1,7-12,14-16H,13H2,2-5H3,(H-,29,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDBZMFMNBGTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCC#C)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


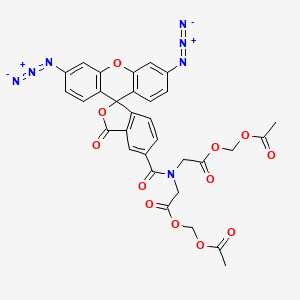

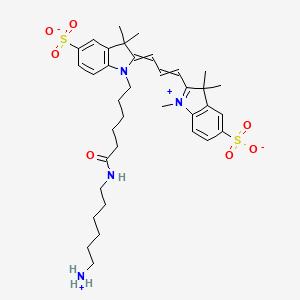
![2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B611057.png)
